molecular formula C11H15IOSi B14366469 {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane CAS No. 91077-77-9

{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane

Cat. No.: B14366469
CAS No.: 91077-77-9
M. Wt: 318.23 g/mol
InChI Key: MDOMQRSAFDKNHR-UHFFFAOYSA-N
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Description

{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane: is a chemical compound with the molecular formula C11H15IOSi and a molecular weight of 318.226 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethenyl group and a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-iodophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The phenyl ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include azido derivatives or cyano derivatives.

    Oxidation: Products include phenolic derivatives.

    Reduction: Products include ethyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential use in biochemical assays and labeling studies.

Medicine:

  • Explored for its potential as a radiolabeled compound for imaging studies.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the ethenyl group can undergo various chemical transformations. The trimethylsilane group provides stability and enhances the compound’s reactivity in certain reactions .

Comparison with Similar Compounds

  • {[1-(4-Bromophenyl)ethenyl]oxy}(trimethyl)silane
  • {[1-(4-Chlorophenyl)ethenyl]oxy}(trimethyl)silane
  • {[1-(4-Fluorophenyl)ethenyl]oxy}(trimethyl)silane

Comparison:

  • Uniqueness: The presence of the iodine atom in {[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles.
  • Reactivity: The iodine derivative is generally more reactive in nucleophilic substitution reactions compared to its halogen counterparts due to the weaker carbon-iodine bond.

Properties

CAS No.

91077-77-9

Molecular Formula

C11H15IOSi

Molecular Weight

318.23 g/mol

IUPAC Name

1-(4-iodophenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C11H15IOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3

InChI Key

MDOMQRSAFDKNHR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)I

Origin of Product

United States

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